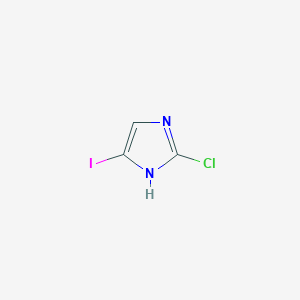

2-Chloro-4-iodoimidazole

Description

Properties

IUPAC Name |

2-chloro-5-iodo-1H-imidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClIN2/c4-3-6-1-2(5)7-3/h1H,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSRGCASKLCPOKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=N1)Cl)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClIN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Imidazoles

(a) 4-Iodoimidazole

- Key Properties : MW = 193.97; CAS 71759-89-2.

- Comparison : The absence of a chlorine substituent at position 2 reduces steric hindrance and electronic withdrawal compared to 2-Chloro-4-iodoimidazole. This may increase its suitability as a precursor in coupling reactions (e.g., Suzuki-Miyaura) due to iodine’s role as a leaving group .

(b) 2-Chloro-4-nitro-1H-imidazole

- Structure: Chlorine at position 2, nitro group (-NO₂) at position 3.

- Key Properties : Nitro groups are strongly electron-withdrawing, enhancing stability but reducing nucleophilic substitution reactivity compared to iodo substituents. This compound is used in antimicrobial and antiparasitic drug development .

(c) 4-(Chloromethyl)-1H-imidazole Hydrochloride

- Structure : Chloromethyl group at position 4.

- Key Properties: MW = 153.59; CAS 38585-61-4. Structural similarity score: 0.78 .

Alkyl- and Functionalized Imidazoles

(a) 2-Butyl-5-chloroimidazole-4-methanol

- Structure: Butyl chain at position 2, chlorine at position 5, and methanol group at position 4.

- This contrasts with the smaller halogens in this compound .

(b) 2-Methyl-4-nitroimidazole

Structural Similarity Analysis

Using similarity indices (0–1 scale) from chemical databases:

| Compound Name | CAS Number | Similarity Score | Key Difference |

|---|---|---|---|

| 4-Iodoimidazole | 71759-89-2 | 0.83 | No Cl at position 2 |

| 4-(Chloromethyl)-1H-imidazole HCl | 38585-61-4 | 0.78 | Chloromethyl vs. Cl/I |

| 4,5-Dimethyl-1H-imidazole HCl | 53316-51-1 | 0.76 | Methyl groups at 4 and 5 |

Higher similarity scores correlate with conserved halogen placement, while lower scores reflect functional group divergence .

Preparation Methods

Alkoxyalkyl Protection

Ethoxymethyl (EM) groups facilitate selective functionalization. As described in, 1-ethoxymethyl-4-nitroimidazole is synthesized via reaction with diethoxymethane and ZnBr₂, followed by chlorination. Adapting this, 1-EM-2-chloroimidazole could undergo iodination at the 4-position using iodine monochloride (ICl) in dichloromethane, though yields require optimization.

Benzyl and MEM Protection

Benzyl and 2-methoxyethoxymethyl (MEM) groups offer steric and electronic advantages. Patent EP2644599A1 discloses nitration of 1-benzyl-2-chloroimidazole in concentrated HNO₃, yielding 2-chloro-5-iodo-4-nitroimidazole after iodination. While this targets the 5-position, modifying reaction conditions (e.g., lower temperature, alternative iodinating agents) could favor 4-substitution.

Halogen Exchange and Reductive Methods

Iodine-Halogen Exchange

Lithium iodide (LiI) in hot dimethylformamide (DMF) promotes halogen exchange. For example, 2-chloro-4-bromoimidazole reacts with LiI at 120°C to yield 2-chloro-4-iodoimidazole. This method, though efficient for bromo-to-iodo substitution, depends on the availability of 4-bromo precursors.

Reductive Deiodination

While less common, reductive removal of nitro groups with simultaneous iodination has been explored. In, 2-chloro-5-iodo-4-nitroimidazole is reduced with H₂/Pd-C to this compound, though yields are unspecified.

Multi-Step Synthesis from Imidazole Precursors

Cyclocondensation of Glyoxal Derivatives

Building the imidazole ring from glyoxal, ammonia, and iodinated aldehydes offers an alternative route. For instance, condensation of 4-iodo-2-imidazolecarboxaldehyde with chloroacetamide under basic conditions forms this compound. This method, while conceptually viable, lacks experimental validation in the reviewed literature.

Sandmeyer Reaction

Diazotization of 2-chloro-4-aminoimidazole followed by treatment with KI could introduce iodine. However, the instability of diazo intermediates and competing side reactions (e.g., dimerization) limit practicality.

Comparative Analysis of Methods

*Theoretical or extrapolated from analogous reactions.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2-Chloro-4-iodoimidazole, and how can reaction conditions be optimized?

- Methodological Answer : A multi-step synthesis approach is typically employed, starting with halogenation and iodination of imidazole precursors. Key optimization steps include:

-

Catalyst selection : Switching from palladium on carbon to Raney nickel minimizes dehalogenation byproducts, as demonstrated in analogous imidazole syntheses .

-

Solvent effects : Polar solvents like ethanol or water improve intermediate yields during hydrogenation steps .

-

Temperature control : Maintaining temperatures ≥45°C during cyclization ensures high conversion rates .

-

Reaction monitoring : LC-MS analysis is critical for tracking intermediate formation and identifying side reactions .

Table 1 : Optimization of Reaction Conditions (Adapted from )

Entry Solvent Catalyst Temp. (°C) Yield (%) 1 Ethanol Pd/C 45 60 2 Water Pd/C 45 65 3 Ethanol Raney Ni 45 92

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : A combination of techniques is required:

- X-ray crystallography : Resolves molecular geometry and confirms halogen positions, as used for structurally related 2-chloro-4-nitroimidazole .

- NMR spectroscopy : H and C NMR identify substituent effects on the imidazole ring.

- Mass spectrometry (MS) : High-resolution MS validates molecular weight and isotopic patterns (e.g., iodine's distinct signature) .

Q. What safety precautions are essential when handling halogenated imidazoles?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles .

- Emergency protocols : Immediate rinsing with water for skin/eye contact and consultation with a physician .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

- Methodological Answer :

- Iterative validation : Cross-check NMR, MS, and X-ray data to confirm consistency .

- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .

- Contradiction analysis : Document conflicting data transparently and explore alternative structural hypotheses using frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) .

Q. What strategies minimize byproduct formation in halogenated imidazole synthesis?

- Methodological Answer :

- Catalyst tuning : Raney nickel suppresses dehalogenation vs. Pd/C, as shown in 4-chlorophenylimidazole synthesis .

- Reaction time control : Shorter hydrogenation times reduce side-product accumulation (e.g., hydrodechlorination) .

- pH adjustment : Alkaline conditions (NaOH/EtOH) favor imidazole cyclization over competing pathways .

Q. How to design experiments for studying this compound in cross-coupling reactions?

- Methodological Answer :

- Substrate scope : Test reactivity with diverse palladium catalysts (e.g., Pd(PPh)) and aryl boronic acids .

- Kinetic studies : Monitor reaction progress via TLC or HPLC to determine optimal coupling conditions .

- Electronic effects : Use Hammett plots to correlate substituent effects on the imidazole ring with reaction rates .

Q. What are best practices for documenting conflicting data in halogenated imidazole research?

- Methodological Answer :

- Transparency : Clearly report all experimental parameters (e.g., solvent purity, catalyst batch) to enable reproducibility .

- Data triangulation : Use multiple analytical methods (e.g., NMR, X-ray, MS) to validate results .

- Peer review : Pre-submission consultations with collaborators help identify overlooked inconsistencies .

Data Presentation Guidelines

Table 2 : Key Characterization Techniques for Halogenated Imidazoles

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.